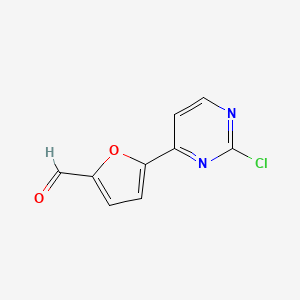
1-Cyclopropyl-3-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-iodo-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation with bromine .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of transition-metal catalysts, photoredox reactions, and multicomponent processes are some of the advanced methods employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: Pyrazoles are known to undergo cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, Selectfluor.
Reducing Agents: Hydrogen gas, metal hydrides.
Catalysts: Silver, copper, palladium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Iodo-1H-pyrazole: Shares the iodine substituent but lacks the cyclopropyl group.
3-Cyclopropyl-1H-pyrazole: Contains the cyclopropyl group but lacks the iodine substituent.
Sulfur-Containing Pyrazoles: These compounds have sulfur atoms in their structure, providing different reactivity and applications.
Uniqueness: 1-Cyclopropyl-3-iodo-1H-pyrazole is unique due to the presence of both cyclopropyl and iodine substituents, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H7IN2 |
|---|---|
Molekulargewicht |
234.04 g/mol |
IUPAC-Name |
1-cyclopropyl-3-iodopyrazole |
InChI |
InChI=1S/C6H7IN2/c7-6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
CRISBUGHXNMSFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=CC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)







